1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride
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Overview
Description
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride is a chemical compound with the molecular formula C10H9Cl2NO3S. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a sulfonyl fluoride group, which is known for its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride typically involves the reaction of 3-chlorobenzoyl chloride with azetidine-3-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the sulfonyl fluoride group.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products depend on the specific oxidation state targeted.
Reduction: Reduced forms of the compound, potentially altering the azetidine ring or the chlorobenzoyl group.
Hydrolysis: The corresponding sulfonic acid derivative.
Scientific Research Applications
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Potential use in the study of enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and potential biological applications, where it can form covalent bonds with target molecules, thereby inhibiting enzyme activity or altering molecular function.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
Azetidine-3-sulfonyl fluoride: Lacks the 3-chlorobenzoyl group, making it less complex.
3-Chlorobenzoyl chloride: Contains the chlorobenzoyl group but lacks the azetidine and sulfonyl fluoride components.
Uniqueness
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl fluoride is unique due to the combination of its azetidine ring, chlorobenzoyl group, and sulfonyl fluoride group. This combination imparts specific reactivity and potential applications that are distinct from its individual components or similar compounds. The presence of the sulfonyl fluoride group, in particular, makes it a valuable reagent in organic synthesis and potential biological applications.
Properties
IUPAC Name |
1-(3-chlorobenzoyl)azetidine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO3S/c11-8-3-1-2-7(4-8)10(14)13-5-9(6-13)17(12,15)16/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVLGYRDKSCECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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